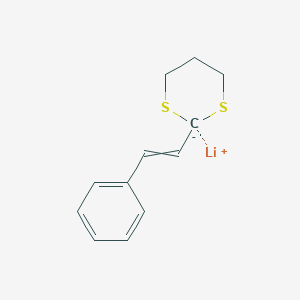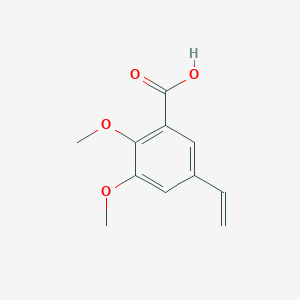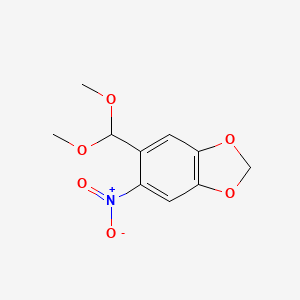
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a dimethoxymethyl group and a nitro group attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the dimethoxymethyl group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitro-1,3-benzodioxole. This intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to yield the corresponding aldehyde and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the dimethoxymethyl group.
Major Products Formed
Reduction: 5-(Aminomethyl)-6-nitro-2H-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Hydrolysis: 5-Formyl-6-nitro-2H-1,3-benzodioxole and methanol.
Wissenschaftliche Forschungsanwendungen
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The dimethoxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.
5-Formyl-2’-deoxyuridine: A derivative used in biochemical studies.
Uniqueness
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both a nitro group and a dimethoxymethyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
103471-62-1 |
|---|---|
Molekularformel |
C10H11NO6 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
5-(dimethoxymethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO6/c1-14-10(15-2)6-3-8-9(17-5-16-8)4-7(6)11(12)13/h3-4,10H,5H2,1-2H3 |
InChI-Schlüssel |
SODOKPMFCAQEJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


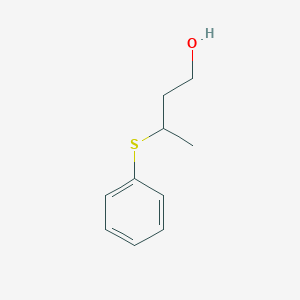

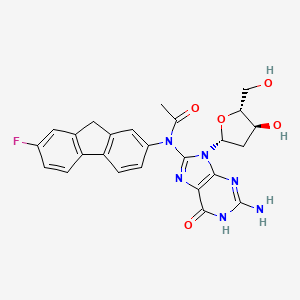
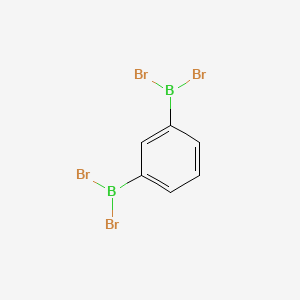
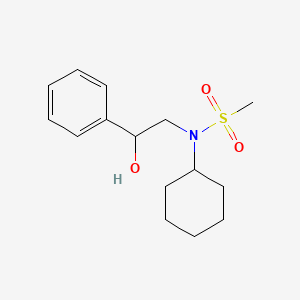
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
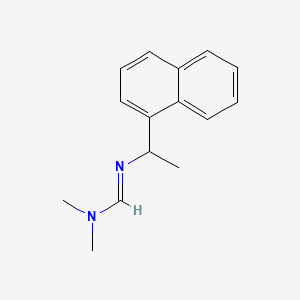
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
